Ethyl 4-bromobenzofuran-3-carboxylate
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Overview
Description
Ethyl 4-bromobenzofuran-3-carboxylate is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromobenzofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another method includes the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . These methods provide efficient routes to obtain benzofuran-3-carboxylate esters with high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide (NaOEt) and ethyl cyanoacetate (Et3N) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted benzofuran derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-bromobenzofuran-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-bromobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, some benzofuran compounds inhibit phosphoinositide 3-kinase (PI3K) and other key enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 4-bromobenzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Known for its selective β-galactosidase inhibitory activity.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Inhibits insulin secretion.
Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates: Exhibits antiparasitic activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties .
Biological Activity
Introduction
Ethyl 4-bromobenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, supported by empirical data and case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C11H9BrO2
- Molecular Weight : Approximately 253.09 g/mol
The compound features a bromine atom at the 4-position of the benzofuran ring and an ethyl ester functional group, which influences its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound.
- Mechanism of Action : The compound is believed to interact with enzymes involved in tumor growth and proliferation. For instance, it may inhibit carbonic anhydrases (CAs), which are crucial for maintaining pH homeostasis in tumors.
- Case Studies : A study showed that related benzofuran derivatives exhibited significant antiproliferative effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 2.52 μM against the MDA-MB-231 breast cancer cell line, comparable to established chemotherapeutics like Doxorubicin .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties.
- Testing Against Bacterial Strains : In vitro studies have tested the compound against common bacterial strains such as Escherichia coli and Bacillus subtilis. Preliminary results indicated that benzofuran derivatives showed promising antibacterial activity with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been a significant area of research.
- Cholinesterase Inhibition : this compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. A related study reported that several benzofuran derivatives exhibited moderate to potent inhibition of AChE, suggesting potential applications in treating Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other benzofuran derivatives:
Compound Name | Molecular Formula | Anticancer Activity (IC50) | AChE Inhibition |
---|---|---|---|
This compound | C11H9BrO2 | TBD | TBD |
Ethyl 5-bromobenzofuran-2-carboxylate | C11H9BrO2 | 2.52 μM (MDA-MB-231) | Moderate |
Ethyl 3-amino-4-bromobenzofuran-2-carboxylate | C11H10BrN O2 | TBD | High |
Note: TBD indicates that specific values are yet to be determined or reported.
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 4-bromo-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2H2,1H3 |
InChI Key |
CFYAEISDVZTDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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